Product packaging for m-PEG5-MS(Cat. No.:CAS No. 130955-37-2)

m-PEG5-MS

Cat. No.: B1676788
CAS No.: 130955-37-2
M. Wt: 286.34 g/mol
InChI Key: GXMYCEJMFZMVSC-UHFFFAOYSA-N
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Description

Overview of Polyethylene (B3416737) Glycol (PEG) in Biomedical and Materials Science

PEG's versatility stems from its unique physicochemical properties, such as excellent biocompatibility, water solubility, and tunable molecular structure. researchgate.net In the biomedical field, PEG-based materials have shown significant potential in drug delivery systems, wound healing, and tissue engineering. researchgate.net PEG hydrogels, for instance, are notable for their ability to encapsulate and control the release of therapeutic agents. researchgate.netacs.org PEG is also used as a coating on nanoparticles to improve systemic drug delivery. sigmaaldrich.com

Historical Context and Evolution of PEGylation Technology

The earliest mentions of PEG, then referred to as Carbowax, date back to the 1940s. mdpi.com The concept of conjugating PEG to proteins, known as PEGylation, was first proposed in the late 1960s and performed in the late 1970s by Professor Frank Davis and his group at Rutgers University. mdpi.comnih.govwikidoc.org Their initial aim was to reduce the immunogenicity of enzymes and increase their circulation half-life. mdpi.com This pioneering work led to the development of the first FDA-approved PEGylated protein product, Adagen (pegademase bovine), in March 1990. frontiersin.orgwikipedia.orgmdpi.com Since then, PEGylation technology has evolved significantly, with numerous PEGylated protein and peptide pharmaceuticals being developed and approved. frontiersin.orgwikipedia.org The technology has advanced from non-specific site modification to more targeted strategies. frontiersin.org The development of activated PEG molecules, higher molecular weight polymers, and branched structures represents the second generation of PEGylation, offering benefits like site-specific modification and improved pharmacokinetics. tandfonline.comcreativepegworks.com

Role of PEG in Modifying Physicochemical and Biological Properties of Conjugates

PEGylation induces alterations in the physicochemical properties of conjugated molecules, including changes in conformation, electrostatic binding, and hydrophobicity. wikipedia.orgwikidoc.org These changes lead to improvements in the pharmacokinetic behavior of the conjugate. wikidoc.orgnih.gov Generally, PEGylation enhances drug solubility and decreases immunogenicity by shielding protein epitopes. frontiersin.orgnih.govresearchgate.netdovepress.com It also increases drug stability and extends the retention time of conjugates in the blood by reducing proteolysis and renal excretion. frontiersin.orgwikidoc.orgnih.govtandfonline.comscielo.br The increased hydrodynamic size conferred by PEGylation is a primary factor in reducing renal clearance, particularly for proteins below the kidney ultrafiltration cutoff size. dovepress.comtandfonline.comcheckrare.com For nanoparticles, PEG coatings prevent aggregation, opsonization, and phagocytosis, thereby prolonging their circulation time. nih.govrsc.orginnovareacademics.in PEG can interact with amino and carboxyl groups on the surfaces of proteins or nanoparticles, enhancing their physical and chemical properties. researchgate.net

Defining the Specificity of m-PEG5-Ms

This compound is a specific, discrete PEG oligomer. Unlike traditional PEGs which are polydisperse polymers with a range of molecular weights, discrete PEG oligomers have a single, defined molecular weight and structure. sigmaaldrich.com

Structural Characteristics of this compound as a Discrete PEG Oligomer

This compound, also known as 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate, has a defined chemical structure. nih.gov Its molecular formula is C₁₀H₂₂O₇S, and its molecular weight is 286.34 g/mol . nih.gov The structure consists of a methoxy (B1213986) group at one end, a chain of five ethylene (B1197577) glycol repeating units, and a mesylate functional group at the other end. This contrasts with polydisperse PEG, which is represented by the general formula H(OCH₂CH₂)nOH, where 'n' represents a variable number of repeating units. jiaci.orgereztech.com Discrete PEG oligomers like this compound are synthesized to have a specific number of repeating units, resulting in a precise molecular weight. sigmaaldrich.com

Significance of Methoxy (m-) End-Capping and Mesylate (-Ms) Functionalization

The methoxy (m-) end-capping of the PEG chain, as seen in this compound, provides a stable, non-reactive terminus. This "capping" prevents further reactions or degradation at this end of the molecule. The mesylate (-Ms) group, on the other end, is a highly reactive leaving group. nih.gov This functionalization is crucial for enabling specific chemical conjugations. The mesylate group can readily react with various nucleophiles, such as amines or thiols on target molecules (e.g., proteins, peptides, or small molecules), forming a stable covalent bond and attaching the m-PEG5 chain. This site-specific functionalization allows for controlled conjugation reactions, which is particularly important in creating well-defined conjugates with desired properties. scielo.br

Research Significance and Gaps in the Study of this compound

The research significance of this compound lies in its nature as a discrete, well-defined PEG oligomer with a reactive functional group. Its precise structure and molecular weight allow for more controlled and reproducible conjugation reactions compared to polydisperse PEG. This is valuable in advanced chemical research, particularly in the synthesis of conjugates for drug delivery, surface modification, and the creation of well-defined polymer architectures. The mesylate functionalization makes it a useful building block for creating a variety of PEGylated molecules with specific linkages.

Despite the general understanding of PEGylation and the properties of PEG, there may be specific research gaps concerning this compound as a distinct compound. While the effects of PEG chain length, density, and architecture on conjugate properties are studied for polydisperse PEGs and larger discrete PEGs, detailed studies focusing specifically on the impact of a very short, discrete PEG chain like m-PEG5 on the properties of various conjugates might be less extensive. Research could further explore the specific reaction kinetics and efficiency of the mesylate group in different conjugation chemistries and its influence on the stability and behavior of the resulting conjugates in various environments. Furthermore, while the PubChem database provides structural and basic property information for this compound nih.gov, detailed experimental data on its specific reactivity profiles, long-term stability in various conditions, and comprehensive application-specific performance data might be dispersed across various research publications or proprietary.

Current Applications and Emerging Research Directions

The primary utility of this compound lies in its application as a versatile linker in the synthesis of complex molecules, particularly in the field of bioconjugation and the development of novel therapeutics. Its mesylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups on target molecules, such as amines, thiols, or hydroxyls.

A significant current application is its role as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com ADCs are a class of highly potent biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of an antibody for a tumor-associated antigen with the cytotoxic activity of a small-molecule drug, linked together by a stable linker. This compound, as a cleavable ADC linker, contributes to the controlled release of the cytotoxic payload at the target site. medchemexpress.com

PROTACs represent an emerging therapeutic modality that induces targeted protein degradation. These molecules typically consist of two ligands – one that binds to a target protein and another that binds to an E3 ubiquitin ligase – connected by a linker. medchemexpress.comglpbio.com this compound, as a PEG-based PROTAC linker, provides the necessary spacing and flexibility between the two ligands, which is crucial for the successful formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase, ultimately leading to target protein ubiquitination and degradation. medchemexpress.comglpbio.com

Beyond ADCs and PROTACs, the properties conferred by the PEG moiety in this compound suggest its potential in other areas of advanced chemical research. PEGylation, the process of conjugating PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents, including increased solubility, reduced immunogenicity, and prolonged circulation half-life. smolecule.commdpi.commdpi.com While research specifically detailing this compound in all these applications is ongoing, the general principles of PEGylation apply. Studies on related PEG linkers highlight their use in drug delivery systems and bioconjugation for attaching various biomolecules. smolecule.com For instance, research involving a PEG5 derivative conjugated to ceftazidime (B193861) showed reduced transport across a model lung epithelial cell layer, indicating the influence of PEGylation on permeability, which is relevant for drug delivery strategies. mdpi.com

Emerging research directions for this compound are closely tied to the advancements in targeted therapeutics and materials science. Its use as a building block for more complex linkers or functional molecules is an active area of investigation. The ability to precisely control the length and properties of the PEG chain, as provided by a discrete PEG oligomer like PEG5, is advantageous for structure-activity relationship studies and the rational design of conjugates with tailored properties.

Unaddressed Challenges and Future Prospects for this compound in Advanced Materials and Therapeutics

Despite the significant advantages offered by this compound and PEGylation in general, several challenges remain. One notable challenge associated with PEGylated compounds is the potential for the development of anti-PEG antibodies, which can lead to accelerated blood clearance and reduced therapeutic efficacy. mdpi.comnih.gov While the immunogenicity of PEG is generally considered low, repeated administration of PEGylated therapeutics can elicit an immune response in some individuals. nih.gov Understanding and mitigating this immunogenic response is crucial for the long-term success of therapeutics utilizing PEG linkers like this compound.

Another challenge lies in optimizing the design of linkers for specific applications. The length, flexibility, and cleavability of the linker significantly impact the efficacy and safety of conjugates like ADCs and PROTACs. While this compound offers a defined structure, tailoring linker properties for diverse targets and therapeutic strategies requires further research into the optimal length and functionalization of the PEG chain and the nature of the cleavable moiety (if applicable).

Furthermore, the synthesis and purification of conjugates involving this compound can present challenges, particularly when working with sensitive biomolecules. Ensuring efficient and selective conjugation while maintaining the integrity and activity of the biomolecule is paramount.

The future prospects for this compound in advanced materials and therapeutics are promising and depend on addressing these challenges. Future research will likely focus on developing strategies to minimize immunogenicity, potentially through the use of alternative PEG architectures or surface modifications. mdpi.comnih.gov Optimizing linker design through systematic studies on the impact of PEG length and linker chemistry on conjugate stability, targeting efficiency, and intracellular release will be crucial for developing next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O7S B1676788 m-PEG5-MS CAS No. 130955-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYCEJMFZMVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219106
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130955-37-2
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130955-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Conjugation Chemistry of M Peg5 Ms

Mesylate Group as a Leaving Group in Nucleophilic Substitution Reactions

The mesylate group (OMs) is a conjugate base of methanesulfonic acid, a strong acid. This makes the mesylate anion a weak base and, consequently, a good leaving group in nucleophilic substitution reactions. masterorganicchemistry.com The stability of the mesylate anion is attributed to the resonance delocalization of the negative charge across the sulfonyl group. libretexts.orglibretexts.org This property allows for the facile displacement of the mesylate group by a variety of nucleophiles. precisepeg.commiamioh.educhemistrysteps.com

Reaction Mechanisms and Kinetics with Various Nucleophiles

Reactions involving the displacement of a mesylate group typically proceed via nucleophilic substitution mechanisms, primarily SN2 or, in certain cases depending on the substrate and conditions, SN1. miamioh.edumasterorganicchemistry.commt.com

In the case of m-PEG5-Ms, which is a primary alkyl mesylate (due to the mesylate being at the end of the PEG chain), SN2 reactions are generally favored. The SN2 mechanism involves a concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the mesylate group. libretexts.orgmiamioh.edumt.com This single-step process leads to an inversion of stereochemistry at the carbon center if it is chiral, although the primary carbon in this compound is not a stereocenter.

The kinetics of these reactions are bimolecular, meaning the reaction rate is dependent on the concentrations of both the this compound (the substrate) and the attacking nucleophile. miamioh.edupharmdguru.com The rate of the SN2 reaction is influenced by factors such as the strength of the nucleophile, the nature of the solvent, and steric hindrance around the carbon undergoing substitution. Stronger nucleophiles and polar aprotic solvents generally favor the SN2 pathway.

While detailed kinetic studies specifically for this compound with various nucleophiles were not extensively found, general principles of nucleophilic substitution apply. Different nucleophiles, such as amines, thiols, and alcohols, can react with mesylates. precisepeg.com The reactivity of these nucleophiles is influenced by their basicity and polarizability.

Stereochemical Aspects of Mesylate Displacement

Although the primary carbon attached to the mesylate in this compound is not a stereogenic center, the displacement of a mesylate group in general nucleophilic substitution reactions is associated with specific stereochemical outcomes. In an SN2 reaction, the attack of the nucleophile occurs from the backside relative to the leaving group, resulting in an inversion of configuration at the carbon center undergoing substitution. libretexts.orglibretexts.orgmiamioh.eduopenstax.org This is a well-established principle in organic chemistry. If this compound were to react at a secondary carbon bearing a mesylate and a chiral center, the product would have the inverted stereochemistry compared to the starting material. libretexts.orgopenstax.org

The conversion of an alcohol to a mesylate group itself proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during this transformation. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org Therefore, using a mesylate as an intermediate allows for a net inversion of stereochemistry when starting from an alcohol and performing a subsequent SN2 displacement. libretexts.orgopenstax.org

Applications in Bioconjugation and Ligand Functionalization

The reactivity of the mesylate group in this compound makes it a valuable reagent for bioconjugation and the functionalization of ligands. Bioconjugation involves the covalent attachment of a molecule (such as this compound) to a biomolecule (like a peptide, protein, or nucleic acid). precisepeg.comthermofisher.comthermofisher.com The PEG portion of this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate. amerigoscientific.combroadpharm.comaxispharm.comaxispharm.commedkoo.com

Formation of Amide Bonds with Amine-Containing Biomolecules

Primary amines, commonly found in the lysine (B10760008) residues and the N-terminus of proteins and peptides, are good nucleophiles that can react with activated esters or halides. While mesylates are not activated esters, they can react with amines through nucleophilic substitution. This reaction typically results in the formation of a secondary amine linkage between the PEG derivative and the biomolecule. However, the provided outline specifically mentions the formation of amide bonds. The formation of stable amide bonds with amine-containing biomolecules is more commonly achieved using PEGylation reagents activated with groups like N-hydroxysuccinimide (NHS) esters or carboxyl groups in the presence of coupling agents. thermofisher.comcreativepegworks.comthermofisher.comthermofisher.com While a mesylate could potentially be converted to a reactive intermediate that forms an amide, the direct reaction of a mesylate with an amine typically forms a secondary amine. The search results indicate that m-PEG5-amine is a PEG linker that readily reacts with carboxylic acids and activated esters to form amide bonds. axispharm.com m-PEG5-succinimidyl carbonate is also described as forming stable amide bonds with amine-containing biomolecules. Therefore, while this compound is reactive towards amines, the direct product is likely a secondary amine, not an amide bond, unless further chemical transformations are involved.

Conjugation to Peptides, Proteins, and Nucleic Acids

This compound can be used to functionalize peptides, proteins, and potentially nucleic acids through reactions involving the displacement of the mesylate group by nucleophilic residues present in these biomolecules. precisepeg.com

Peptides and Proteins: Proteins and peptides contain various nucleophilic functional groups, including the epsilon-amino groups of lysine residues, the N-terminal amino group, the thiol groups of cysteine residues, and the hydroxyl groups of serine and threonine residues. thermofisher.com The mesylate group of this compound can react with these nucleophiles, with amines and thiols being particularly reactive. precisepeg.com Conjugation to lysine residues or the N-terminus results in the formation of a secondary amine linkage. Reaction with cysteine thiols forms a thioether linkage. precisepeg.com The PEGylation of peptides and proteins with this compound can improve their solubility, stability, and reduce immunogenicity. axispharm.com

Nucleic Acids: Nucleic acids (DNA and RNA) also contain nucleophilic sites, primarily the nitrogen atoms in the nucleobases and the hydroxyl groups in the sugar-phosphate backbone. While less reactive than the amines and thiols in proteins, these sites can potentially react with activated electrophiles like mesylates under appropriate conditions. However, conjugation to nucleic acids often employs strategies that target specific functional groups or utilize click chemistry after introducing suitable handles onto the nucleic acid or the PEG derivative. The mesylate group of this compound could be used to introduce a reactive group onto a molecule that is then conjugated to a modified nucleic acid.

While direct conjugation of this compound to nucleic acids via mesylate displacement is theoretically possible at nucleophilic sites, it is less common or efficient compared to reactions with proteins and peptides or using more specific conjugation strategies. Research findings often focus on using PEG derivatives with other reactive groups (like NHS esters, maleimides, or click chemistry handles) for nucleic acid modification.

Impact of PEG Chain Length and Architecture on Conjugation Efficiency

Steric Hindrance and Accessibility of Reactive Sites

The presence of a PEG chain, even a short one like PEG5, can introduce steric hindrance that affects the accessibility of the terminal mesylate group to incoming nucleophiles, as well as the accessibility of reactive sites on the target molecule. nih.govrsc.orgresearchgate.netuliege.beoup.com The degree of steric hindrance is influenced by the length and conformation of the PEG chain, as well as the grafting density of PEG molecules on a surface or larger structure. nih.govrsc.org Longer PEG chains generally exert more significant steric shielding compared to shorter ones, potentially impeding the approach of larger or more hindered nucleophiles to the reactive mesylate. rsc.org Conversely, a short PEG chain like PEG5 may offer a balance, providing some degree of solubility enhancement and spacing without imposing excessive steric bulk that could completely block access to the reactive site or interfere with the biological activity of the conjugated molecule. Studies have shown that the steric shielding effect of PEG depends on both chain length and the site of conjugation on the target molecule. nih.govresearchgate.netuliege.beoup.comfrontiersin.org

Influence on Reaction Yields and Product Heterogeneity

The efficiency of a conjugation reaction involving this compound, in terms of reaction yield and product homogeneity, can be influenced by several factors, including the PEG chain length and the nature of the reaction. PEGylation reactions in general are known to sometimes result in variable yields and the formation of heterogeneous products. researchgate.netresearchgate.netnih.govfujifilm.com

The yield of a conjugation reaction is dependent on factors such as the reactivity of the mesylate group, the nucleophilicity and accessibility of the target molecule's reactive site, reaction conditions (solvent, temperature, concentration, pH), and reaction time. uliege.beresearchgate.netresearchgate.netnih.govfujifilm.com While specific yield data for this compound conjugations may vary depending on the target molecule and conditions, studies involving similar PEG mesylates or short PEGs provide insights. For instance, a synthesis utilizing mPEG4-OMs achieved a 72% yield when reacting with ethyl 5-hydroxyindole (B134679) carboxylate under specific conditions. ambeed.com

Product heterogeneity in PEGylation can arise from several sources. When conjugating to molecules with multiple identical reactive sites (e.g., lysine residues on a protein), it can lead to a mixture of products with varying numbers of PEG chains attached (mono-, di-, multi-PEGylated species). mdpi.comresearchgate.netnih.govtandfonline.combiochempeg.com The use of polydisperse PEG, which is a mixture of PEG chains of different lengths, also contributes significantly to heterogeneity. biochempeg.com However, this compound is a discrete PEG with a defined number of ethylene (B1197577) glycol units, meaning its use inherently reduces heterogeneity related to PEG chain length polydispersity compared to using a polydisperse PEG of a similar average molecular weight. biochempeg.com Despite using a discrete PEG, heterogeneity can still occur if the target molecule has multiple reactive sites or if side reactions take place. Controlling reaction stoichiometry and conditions, as well as employing strategies like site-specific conjugation, are crucial for improving product homogeneity. mdpi.comoup.comfrontiersin.orgnih.gov

Development of Novel Conjugation Methodologies Utilizing this compound

The reactive mesylate group and the short, hydrophilic PEG chain of this compound make it a versatile building block in the development of novel conjugation methodologies. Its primary application as a linker in ADCs and PROTACs exemplifies its utility in creating complex, targeted molecules. dcchemicals.commedchemexpress.comdcchemicals.comfujifilm.comdcchemicals.commedchemexpress.com The ability to form a stable linkage through nucleophilic substitution allows for its incorporation into diverse molecular architectures.

The specific reactivity of the mesylate group with various nucleophiles (amines, thiols, hydroxyls) can be leveraged to design conjugation strategies tailored to molecules containing these functional groups. broadpharm.com This opens possibilities for site-specific conjugation approaches, which aim to attach the PEG linker at a predetermined location on the target molecule to control the properties and activity of the resulting conjugate. mdpi.comoup.comfrontiersin.orgnih.gov While other activated PEGs like NHS esters and maleimides are commonly used for conjugating to amines and thiols, respectively, the mesylate offers an alternative reactivity profile that can be advantageous in certain chemical environments or with specific target molecules. mdpi.comoup.cominterchim.fr

Furthermore, this compound can serve as a component in the synthesis of heterobifunctional PEG linkers, where the methyl ether end can be further modified or bears a different functional group. Although this compound itself is monofunctional at one end (methoxy), the general strategies for synthesizing heterobifunctional PEGs often involve the conversion of a hydroxyl or activated group (like tosylate or mesylate) at one terminus, while the other terminus carries a different functionality. medchemexpress.commdpi.commdpi.com The mesylate group in this compound could potentially be a starting point for creating new heterobifunctional linkers by displacing the mesylate with a nucleophile bearing a protected or orthogonal functional group, although this compound is typically used as a terminally activated PEG for conjugation through the mesylate. The development of novel conjugation methodologies often involves optimizing reaction conditions, exploring different catalysts or reagents, and employing purification techniques to achieve high yields and product purity. researchgate.netresearchgate.netnih.govfujifilm.com The defined structure of this compound facilitates characterization and purification of the resulting conjugates, which is crucial for the development of well-defined chemical entities.

Applications of M Peg5 Ms in Advanced Research Domains

Antibody-Drug Conjugates (ADCs) and PROTACs

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are prominent therapeutic modalities that utilize linker molecules to connect active components. ADCs consist of an antibody linked to a cytotoxic payload, while PROTACs employ a linker to bring together a target protein and an E3 ubiquitin ligase for targeted degradation of the protein. m-PEG5-Ms is recognized as a PEG-based linker applicable in the synthesis of both PROTACs and ADCs. medchemexpress.comdcchemicals.comdcchemicals.comtargetmol.cnmedchemexpress.comchemsrc.comimmunomart.commedchemexpress.com

Linkers are crucial components in ADCs and PROTACs, providing the chemical bridge between the targeting molecule (antibody or E3 ligase ligand) and the functional molecule (payload or target protein ligand). The design of these linkers significantly impacts the efficacy and safety of the resulting conjugate. PEG-based linkers, including those incorporating this compound, are utilized in the synthesis of these targeted delivery systems. medchemexpress.comdcchemicals.comdcchemicals.commedchemexpress.comchemsrc.comimmunomart.commedchemexpress.comcenmed.com The mesylate group on this compound acts as an effective leaving group, facilitating nucleophilic substitution reactions that are key to forming stable covalent bonds during the conjugation process. amerigoscientific.com

The linker in ADCs and PROTACs must remain stable in systemic circulation to prevent premature release of the payload or degradation-inducing element, thereby minimizing off-target toxicity. Upon reaching the target site, the linker should be cleavable to release the active compound and exert its therapeutic effect. This compound is described as a cleavable ADC linker. medchemexpress.comdcchemicals.comdcchemicals.comtargetmol.cn This classification suggests that linkers incorporating this compound are designed to undergo cleavage under specific conditions encountered in the target environment, such as enzymatic activity or changes in pH, enabling the controlled release of the conjugated molecule.

Design and Synthesis of Linkers for Targeted Drug Delivery

Polymeric Micelles and Nanocarrier Systems

Polymeric micelles and other nanocarrier systems are extensively explored for their potential in improving the delivery of therapeutic agents, particularly poorly soluble drugs. PEGylation, the conjugation of PEG chains to molecules or nanoparticles, is a widely adopted strategy in this field. mdpi.commdpi.commedchemexpress.euacs.orgutsouthwestern.edu PEGylated nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, enhancing their stability and providing sustained release. mdpi.com

Role of this compound in Enhancing Solubility and Biocompatibility

Surface Modification and Biomaterial Engineering

PEG derivatives are widely used for the surface modification of various materials, including nanoparticles and biomaterials, to improve their properties for biomedical applications. medchemexpress.comamerigoscientific.comacs.orgaxispharm.comjpionline.org Surface modification with PEG can enhance hydrophilicity, reduce protein fouling, and improve biocompatibility in complex biological environments. jpionline.orgbioprocessonline.com The reactive mesylate group of this compound provides a handle for conjugating the PEG moiety to surfaces or biomaterials through reactions with appropriate nucleophilic groups present on the material, thereby altering its surface characteristics and potentially improving its performance in biological settings. amerigoscientific.com

Key Properties of this compound

PropertyValueSource
Molecular FormulaC10H22O7S amerigoscientific.comnih.gov
Molecular Weight286.34 g/mol amerigoscientific.comnih.gov
PubChem CID14763679 amerigoscientific.comnih.gov
Purity≥98% amerigoscientific.combroadpharm.combroadpharm.com
Physical FormLiquid (Light yellow to light brown) or Solid powder medchemexpress.commedkoo.com

PEGylation of Surfaces to Reduce Non-Specific Adsorption

Surface modification through PEGylation is a well-established strategy to mitigate non-specific adsorption of proteins and reduce biofouling on various materials. The hydrophilic nature of PEG chains allows them to attract and retain water molecules, forming a hydration layer that acts as a barrier, effectively preventing proteins from adhering to the surface. researchgate.netpreprints.org This reduction in protein adsorption is crucial in applications such as biomaterials, medical devices, and biosensors, where unwanted interactions can lead to reduced performance, immune responses, or device failure. mdpi.commdpi.com

Research indicates that the efficacy of PEGylated surfaces in resisting protein adsorption is influenced by factors such as the density and length (molecular weight) of the grafted PEG chains. Higher PEG densities and longer chains generally lead to a more effective reduction in protein adsorption. preprints.orgmdpi.comnih.gov While PEGylation significantly decreases the amount of adsorbed proteins, studies suggest that complete prevention may not always be achieved, with some proteins potentially becoming embedded within the PEG layer. researchgate.net The principle of using hydrophilic polymers like PEG, which contain hydrogen bond acceptors but lack hydrogen bond donors, is key to creating surfaces that repel proteins. mdpi.com Although specific studies detailing the use of this compound for surface PEGylation to reduce non-specific adsorption were not found in the provided context, its structure as a methoxy-PEG derivative with a reactive mesylate group makes it chemically suitable for grafting onto surfaces, thereby imparting the protein-repellent characteristics associated with PEGylation.

Engineering Stimuli-Responsive Materials with this compound

Stimuli-responsive materials are designed to undergo controlled changes in their properties, such as shape, size, or chemical behavior, in response to specific external cues like changes in pH, temperature, light, or redox potential. mdpi.comfrontiersin.orgmdpi.commdpi.comnih.govnih.gov These materials hold significant promise in diverse fields, including targeted drug delivery, tissue engineering, and the development of advanced sensors. mdpi.comfrontiersin.orgnih.govnih.gov

PEG derivatives, including those with a methoxy (B1213986) terminus, are frequently incorporated into the design of stimuli-responsive systems. They can be utilized as components of block copolymers or conjugates that exhibit responsiveness to environmental changes. mdpi.comfrontiersin.org For instance, methoxy poly (ethylene oxide) has been used in the synthesis of pH-sensitive block copolymers designed for drug delivery applications. frontiersin.org The mesylate group on this compound provides a reactive handle that can be used to conjugate this PEG segment to other molecules or polymers, which may then be assembled into materials that respond to specific stimuli. While direct research findings specifically on the engineering of stimuli-responsive materials using this compound were not detailed in the provided information, its chemical structure aligns with the requirements for building such complex, responsive systems through conjugation strategies.

Probes and Imaging Agents Development

The development of probes and imaging agents for diagnostic and research purposes often requires modifying molecules to improve their performance in biological systems. PEGylation is a widely adopted technique in this area.

Incorporation of this compound for Enhanced Bioavailability and Reduced Immunogenicity

Incorporating PEG chains, a process known as PEGylation, is a well-established method to enhance the bioavailability and reduce the immunogenicity of various molecules, including proteins, peptides, and small molecules, used in probes and imaging agents. unige.chresearchgate.netmdpi.comresearchgate.netnih.govnih.govnih.gov PEG is a highly biocompatible, non-immunogenic, and water-soluble polymer, and these favorable properties are conferred upon the molecules to which it is conjugated. researchgate.netresearchgate.net

PEGylation increases the hydrodynamic volume of the modified molecule, which can lead to reduced renal clearance and consequently prolong its circulation time in the bloodstream. researchgate.netmdpi.comnih.gov This extended circulation can improve the chances of the imaging agent reaching its target site. Furthermore, the presence of the PEG layer can shield the molecule from recognition by the immune system, thereby reducing the risk of an immunogenic response. unige.chresearchgate.netresearchgate.netnih.govnih.gov Methoxy PEG derivatives, such as this compound, are specifically noted for their use in PEGylation to achieve these benefits, contributing to reduced aggregation and immunogenicity, and increased hydrodynamic volume. jenkemusa.com The mesylate functional group on this compound allows for its covalent attachment to probes or imaging agents containing suitable nucleophilic groups, thereby enabling the benefits of PEGylation.

Strategies for Site-Specific Labeling and Imaging

Site-specific labeling is a critical strategy in the development of probes and imaging agents, particularly for complex biomolecules like antibodies. This approach ensures that the label or imaging moiety is attached at a defined position, which can help preserve the molecule's biological activity and improve targeting specificity by minimizing interference with binding sites. epo.orgnih.govescholarship.orgacs.orgdiva-portal.org

Various strategies exist for achieving site-specific labeling, including chemical modification of specific amino acid residues (such as cysteine or the N-terminus) and enzymatic methods utilizing enzymes like transglutaminase. nih.govnih.govescholarship.orgacs.org Click chemistry is also a powerful tool employed for site-specific conjugation, allowing for efficient and specific attachment of various molecules. nih.govacs.org

PEG derivatives with reactive functional groups are valuable reagents in these site-specific labeling strategies. They can be used to attach imaging labels, fluorescent dyes, or chelators for radiometals to the target molecule at a predetermined site. epo.orgnih.govacs.org this compound, with its reactive mesylate group, can participate in conjugation reactions with nucleophilic sites on molecules intended for imaging. Its use as a linker in antibody-drug conjugates (ADCs), which often employ site-specific attachment to link cytotoxic drugs to antibodies, highlights its potential in precisely modifying biomolecules. medchemexpress.com While direct examples of this compound specifically in the context of developing imaging probes were not extensively detailed in the provided information, its chemical reactivity and the general strategies for site-specific PEGylation and labeling support its potential utility in this domain.

Analytical Characterization Techniques for M Peg5 Ms and Its Conjugates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of m-PEG5-Ms and its conjugates and assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation and verification of synthetic compounds like this compound. Both ¹H NMR and ¹³C NMR can provide definitive information about the molecule's backbone and terminal functional groups. Analysis of chemical shifts, splitting patterns, and integration values in ¹H NMR spectra allows for the confirmation of the characteristic ethylene (B1197577) glycol repeating units, the terminal methoxy (B1213986) group, and the mesylate group. rsc.org Deviations from the expected spectrum can indicate impurities or structural anomalies. Similarly, ¹³C NMR provides complementary information on the carbon framework. For PEGylated molecules, NMR can confirm the presence and structure of the PEG chain and the molecule to which it is conjugated. enovatia.com Purity can be assessed by identifying signals from unintended byproducts or residual starting materials in the NMR spectra. The identity of mesyl PEG reagents, such as m-PEG8-Ms, can be confirmed by NMR. bioglyco.com

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Profiling

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and its conjugates and for profiling impurities. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed. MS provides a highly sensitive method to verify the expected molecular mass of the intact compound and its conjugates. enovatia.comchromatographyonline.comingenieria-analitica.comsciex.comresearchgate.netnih.gov Due to the inherent polydispersity of PEG chains in some preparations, mass spectrometry can reveal a distribution of molecular weights, with peaks separated by approximately 44 Da, corresponding to individual ethylene glycol units. ingenieria-analitica.comsciex.comnih.gov High-resolution MS (HRMS) can provide elemental composition information, further supporting structural confirmation. enovatia.comrsc.org MS is also invaluable for detecting and identifying impurities, even at low levels, by their distinct mass-to-charge ratios. enovatia.com LC-MS and LC-MS/MS are frequently used for the analysis of PEGylated species, offering separation capabilities coupled with mass analysis for more complex samples. enovatia.comingenieria-analitica.comresearchgate.netnih.govchromatographytoday.com

Chromatographic Techniques for Purity Assessment

Chromatographic methods are crucial for assessing the purity of this compound and its conjugates and for separating components within a sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for the purity assessment and quantification of this compound and its conjugates. skyepharma.comamericanpharmaceuticalreview.comwaters.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating PEGylated compounds based on their hydrophobicity. nih.govnih.gov The purity of a sample is determined by integrating the peak area corresponding to the target compound relative to the total peak area of all detected components. UHPLC, with its smaller particle size columns and higher operating pressures, offers improved resolution, speed, and sensitivity compared to conventional HPLC, making it advantageous for the analysis of complex samples and for achieving lower limits of detection. researchgate.netchromatographytoday.comskyepharma.com HPLC and UHPLC can be coupled with various detectors, including UV-Vis detectors (if the molecule has a chromophore) or Evaporative Light Scattering Detectors (ELSD) for non-chromophoric PEGs. Coupling HPLC or UHPLC with MS detection (LC-MS or UHPLC-MS) provides both separation and mass information, enhancing the ability to identify and quantify components. ingenieria-analitica.comresearchgate.netnih.govchromatographytoday.com

Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) for Polymer Dispersity and Conjugate Characterization

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. nih.govwaters.comshimadzu.com This method is essential for determining the molecular weight distribution and polydispersity of polymeric materials like PEG. waters.comshimadzu.comwarwick.ac.uk For this compound, SEC can provide information about the uniformity of the PEG chain length. In the context of conjugates, SEC is used to separate the conjugate from unconjugated PEG or the unconjugated molecule, as well as to characterize the size and homogeneity of the conjugate product. chromatographyonline.comwarwick.ac.uk SEC-HPLC analysis can confirm the high purity of conjugates by showing a dominant peak for the conjugated species. researchgate.net By using appropriate calibration standards, the average molecular weight (Mw, Mn, Mz) and polydispersity index (PDI = Mw/Mn) of the PEG or the PEGylated conjugate can be determined. waters.comshimadzu.com

Techniques for Quantifying Conjugation Efficiency and Site Specificity

Quantifying the efficiency of the conjugation reaction and determining the site(s) of PEGylation are critical aspects of characterizing this compound conjugates.

Conjugation efficiency, which is the percentage of the target molecule that has been successfully modified with this compound, can be assessed using chromatographic and spectroscopic methods. Techniques like RP-HPLC or UHPLC can be used to separate and quantify the amounts of unconjugated molecule, PEGylated product(s), and potentially multi-PEGylated species. nih.govnih.gov Densitometry analysis of SDS-PAGE gels can also be used to evaluate the reaction kinetics and the distribution of PEGylated products by visualizing bands corresponding to different degrees of PEGylation. nih.govoup.com For molecules with primary amine groups, techniques like fluorescamine (B152294) derivatization can quantify the remaining free amines, providing an indirect measure of conjugation efficiency. nih.govresearchgate.net

Determining the site specificity of conjugation is particularly important for complex molecules like proteins or peptides, where PEGylation at specific locations can influence biological activity. Peptide mapping followed by LC-MS/MS analysis is a common approach for identifying PEGylation sites on proteins. enovatia.comoup.com After enzymatic digestion of the PEGylated protein, the resulting peptides are analyzed by LC-MS/MS. Peptides containing a PEG modification will have a characteristic mass increase, and the fragmentation pattern in MS/MS can help pinpoint the exact amino acid residue that was modified. enovatia.comnih.gov For smaller molecules or simpler conjugation scenarios, NMR and HRMS can sometimes provide sufficient information to confirm the conjugation site.

Peptide Mapping and LC-MS/MS for Identifying PEGylation Sites

Peptide mapping coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the detailed structural characterization of PEGylated proteins, including the identification of the specific amino acid residues modified by PEG. enovatia.comresearchgate.netnih.govspringernature.comnih.govresearchgate.netbiopharmaspec.com This approach is essential for confirming site-specific conjugation and understanding the heterogeneity of PEGylation products. enovatia.comresearchgate.net

The general procedure involves enzymatic digestion of the PEGylated protein into smaller peptides. nih.govbiopharmaspec.com Proteases such as trypsin or GluC are commonly used for this purpose. nih.gov The resulting peptide mixture, containing both unmodified and PEGylated peptides, is then separated by liquid chromatography, typically using a reverse-phase column. biopharmaspec.com As the peptides elute from the column, they are introduced into a mass spectrometer. biopharmaspec.com

LC-MS analysis provides mass information for each peptide. biopharmaspec.com PEGylated peptides will exhibit a mass shift corresponding to the molecular weight of the attached this compound molecule (or a fragment thereof, depending on the linker stability and ionization conditions) in addition to the mass of the unmodified peptide. springernature.comnih.gov Tandem mass spectrometry (MS/MS) is then performed on the ions corresponding to the suspected PEGylated peptides. enovatia.comspringernature.comnih.govresearchgate.net Fragmentation of the PEGylated peptide in the mass spectrometer provides sequence information of the peptide backbone. By analyzing the fragmentation pattern, the specific amino acid residue to which the this compound is attached can be pinpointed. enovatia.comnih.govbiopharmaspec.com

Techniques such as in-source fragmentation and collision-induced dissociation (CID-MS/MS) can be combined with LC-MS to further aid in the elucidation of PEGylation sites. springernature.comnih.govresearchgate.net For instance, a methodology combining in-source fragmentation with CID-MS/MS has been applied to model PEGylated peptides to identify PEGylation sites. springernature.comnih.gov

The ability to unambiguously determine the PEG attachment site is a regulatory requirement for the characterization of PEG-protein conjugates. researchgate.netnih.gov While traditional peptide mapping is effective, the heterogeneity of PEG chains and the complexity of resulting conjugates can pose analytical challenges. researchgate.netnih.gov The use of cleavable linkers between the PEG and the molecule can simplify the analysis by allowing independent analysis of the protein and PEG units after cleavage during sample preparation, leaving behind a reporter group on the amino acid that indicates the PEGylation site. nih.gov

Quantitative Analysis of PEG Content in Conjugates

Quantifying the amount of PEG incorporated into a conjugate is a critical aspect of characterization, providing information on the degree of PEGylation and product homogeneity. While seemingly straightforward, the quantitative analysis of PEG content, especially in complex conjugates, can present challenges. nih.govcreativepegworks.com

Mass spectrometry, including MALDI (Matrix-Assisted Laser Desorption/Ionization) and ESI (Electrospray Ionization), can be used to estimate the number of PEG chains attached to a molecule, particularly through intact mass analysis of the conjugate. nih.govcreativepegworks.comnih.gov However, the polydispersity often associated with traditional polymeric PEGs and the potential for multiple charge states in ESI can complicate the intact mass analysis of PEG-protein conjugates. nih.govcreativepegworks.com Discrete PEGs like this compound, having a defined molecular weight, can simplify this analysis compared to polydisperse PEGs.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a valuable tool for the characterization of modified PEGs and the quantification of functional groups. acs.orgnih.gov ¹H NMR can be used to determine the molecular weight of the PEG polymer and assess the efficacy of conjugation by quantifying the ratio of signals from the PEG repeating units and the terminal functional groups or the molecule to which it is conjugated. acs.orgnih.gov For example, ¹H NMR analysis has been used to confirm the structure of PEG-drug conjugates and evaluate the percentage of conjugated drug. nih.gov

Chromatographic techniques also play a role in quantitative analysis. Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume. arvojournals.orgchromatographyonline.com For PEGylated conjugates, SEC can resolve different species based on the number of attached PEG chains, allowing for the quantitation of conjugates with varying degrees of PEGylation. arvojournals.orgchromatographyonline.com SEC coupled with detectors such as quasi-elastic light scattering (QELS) can provide information on the hydrodynamic radius, which is influenced by PEGylation. arvojournals.org

Aqueous two-phase systems have been explored as a method for quantitative analysis of PEG-modified proteins. nih.gov The partition coefficient of the conjugate in a PEG/dextran two-phase system can provide a quantitative measure for the degree of modification, showing a linear relationship with the number of PEG chains in some cases. nih.gov

More advanced LC-MS-based methodologies are also being developed for the quantitative analysis of PEG in biological matrices. One such strategy involves sample hydrolysis to degrade PEGylated analytes into smaller, more readily detectable fragments by LC-MS/MS, demonstrating utility for biodistribution studies of PEGylated therapeutics. ntnu.no

Advanced Methodologies for Characterizing Complex this compound Constructs

The characterization of complex constructs involving this compound, such as highly modified proteins or conjugates used in advanced delivery systems, often necessitates the use of advanced and sometimes orthogonal analytical methodologies to gain a comprehensive understanding of their structural properties and behavior. researchgate.netnih.gov

While intact mass analysis by ESI/LC/MS is a primary tool for characterizing PEGylated proteins, the complexity of the resulting spectra can be significant, particularly with heterogeneous samples or higher molecular weight conjugates. enovatia.com Accurate deconvolution of complex ESI/LC/MS data is crucial for determining the average number of PEGs attached and identifying different conjugate species. enovatia.com

Beyond standard LC-MS/MS for site identification, advanced mass spectrometric techniques continue to be developed and refined for the characterization of PEGylated species. The application of mass spectrometry extends to the characterization of complex assemblies, such as metal nanoclusters functionalized with PEG-thiols (structurally related to this compound). MALDI-TOF-MS under non-fragmenting conditions has been used to analyze metal clusters capped with mixed ligands, demonstrating the ability to resolve species with varying numbers of attached PEG ligands. acs.org

NMR spectroscopy, including solid-state NMR, can provide detailed structural information on PEGylated proteins, particularly for larger constructs where solution NMR may be challenging. nih.gov

Chemical cross-linking mass spectrometry (XL-MS) utilizing PEG-containing cross-linkers is an emerging advanced technique for probing protein structure and interactions. nih.gov While often employing bifunctional PEGs, this highlights the use of PEG linkers within advanced MS-based structural biology approaches.

The characterization of complex PEGylated constructs frequently requires a combination of these and other analytical techniques to fully define their composition, structure, and purity. researchgate.netnih.gov The specific methodologies employed depend on the nature of the molecule conjugated to this compound and the complexity of the resulting construct.

Mechanistic Studies and Theoretical Considerations

Molecular Dynamics Simulations of m-PEG5-Ms in Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational and functional behavior of molecules, including small molecules and biomolecules, within a simulated biological environment. These simulations provide insights into molecular interactions and help decipher structure-function relationships. mkjc.inirbbarcelona.org By solving Newton's laws of motion, MD simulations calculate the forces exerted on atoms and their subsequent displacement over time. mkjc.in This allows for the investigation of how molecules bind and interact, conformational changes, and behavior under different environmental conditions. mkjc.in

Applying MD simulations to this compound in biological environments can provide crucial information about its behavior, such as its flexibility, hydration shell, and interactions with solvent molecules and potentially with biological macromolecules like proteins or lipids. While general applications of MD simulations to PEG and PEGylated systems are well-documented researchgate.netmdpi.comrsc.org, specific studies focusing solely on this compound were not prominently found in the immediate search results. However, the principles of MD simulations applied to other PEG derivatives and polymers in biological contexts are directly relevant. For instance, MD simulations have been used to study the interactions of polyethylene (B3416737) glycol with proteins, investigating aspects like polymer adsorption and its effect on protein surface interactions. researchgate.net Such studies highlight the capability of MD simulations to reveal molecular determinants of reduced unspecific interactions in biological environments, a key aspect for PEGylated compounds. researchgate.net The simulations can predict the shape of a molecule in function of its environment, marking a milestone for the computational design of molecules with specific features for pharmaceutical applications. irbbarcelona.org

Computational Modeling of Conjugation Reactions and Product Formation

Computational modeling plays a vital role in understanding and predicting the outcome of conjugation reactions involving this compound. This compound features a mesylate group, which serves as a good leaving group, making it reactive towards nucleophiles. broadpharm.com This reactivity is central to its use in conjugating PEG chains to other molecules.

Computational methods, such as molecular docking and more advanced reaction modeling techniques, can be employed to predict how this compound interacts with target molecules and the likely products formed. Molecular docking, for example, is a computational method used to predict the interaction between two molecules, such as a protein and a ligand. mkjc.in While docking typically focuses on non-covalent binding, computational chemistry techniques can model the transition states and energy barriers of covalent bond formation, providing insights into reaction kinetics and thermodynamics.

Studies on PEGylation reactions, which involve conjugating PEG to biomolecules, often utilize computational approaches to understand reaction mechanisms and predict product distributions. acs.orgresearchgate.net For instance, computational models have been developed to simulate the kinetics of protein PEGylation, considering factors like the intrinsic reactivity of amino groups and steric hindrance caused by the attached PEG chains. acs.org These models can predict the degree of PEGylation and the distribution of positional isomers, although distinguishing isomers computationally can be challenging. acs.org The reactivity of activated PEG derivatives, such as those with succinimidyl groups, in conjugation reactions with primary amines has been studied computationally and experimentally. acs.orgresearchgate.net Such research demonstrates the utility of computational modeling in understanding the factors that influence conjugation efficiency and product heterogeneity. acs.org

Structure-Reactivity Relationships in this compound and its Derivatives

The structure of this compound directly dictates its reactivity. The presence of the terminal mesylate group (MsO-) makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. broadpharm.com The PEG chain, consisting of repeating ethylene (B1197577) glycol units, imparts hydrophilicity and flexibility to the molecule. The length of the PEG chain (in this case, five ethylene glycol units, indicated by "PEG5") influences the compound's physical properties, such as solubility and hydrodynamic volume, which can indirectly affect its reactivity in different environments.

Structure-reactivity relationship studies in PEG derivatives focus on how variations in the activating group, PEG chain length, and branching affect their reaction kinetics and selectivity towards different functional groups on target molecules. For example, the reactivity of different reactive PEG polymers towards primary amino groups has been compared, showing that the nature of the activated ester significantly impacts the reaction rate and selectivity. conicet.gov.ar mPEG succinimidyl succinate (B1194679) (a related activated PEG) is reported to react selectively with primary amino groups, forming stable amide bonds. conicet.gov.ar

The mesylate group in this compound is a common leaving group used to activate alcohols for nucleophilic substitution reactions. Understanding the electronic and steric factors influencing the reactivity of the mesylate group in the context of the PEG chain is crucial for designing efficient conjugation strategies. While specific detailed studies on the structure-reactivity relationships solely for this compound were not found, the principles established for other activated PEG derivatives are applicable. Factors such as the pKa of the nucleophile, the reaction pH, temperature, and solvent all play a role in the reaction efficiency and selectivity. interchim.fr Computational studies can help elucidate these relationships by calculating parameters like partial charges, frontier molecular orbitals, and transition state energies for reactions involving this compound.

Future Outlook and Interdisciplinary Research Opportunities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing m-PEG5-Ms, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between methanesulfonyl chloride and PEG derivatives. Key steps include stoichiometric control of reactants, inert atmosphere (argon/nitrogen) to prevent oxidation, and purification via column chromatography. To ensure reproducibility:

  • Document reaction parameters (temperature, solvent ratios, catalyst concentration) in detail .
  • Validate purity using NMR (e.g., δ 3.6 ppm for PEG protons) and mass spectrometry .
  • Cross-reference protocols with prior studies to identify deviations .

Q. How should researchers characterize the purity and molecular weight distribution of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a refractive index detector and C18 columns. Compare retention times to standards .
  • Molecular Weight : Gel permeation chromatography (GPC) with PEG calibration curves. Report polydispersity indices (PDI < 1.2 indicates monodisperse samples) .
  • Structural Confirmation : 1^1H/13^13C NMR for end-group analysis (e.g., methanesulfonyl peaks at δ 3.0-3.2 ppm) .

Q. What solvents and storage conditions are optimal for this compound to prevent degradation?

  • Methodological Answer :

  • Solvents : Anhydrous DMF or DMSO for reactions; avoid protic solvents (e.g., water, ethanol) due to hydrolysis risks .
  • Storage : Lyophilize and store under argon at -20°C. Monitor degradation via periodic NMR/HPLC checks .

Advanced Research Questions

Q. How can conflicting data on this compound’ reactivity in aqueous vs. organic media be resolved?

  • Methodological Answer :

  • Controlled Experiments : Compare reaction kinetics in buffered (pH 7.4) and anhydrous conditions using stopped-flow spectroscopy .
  • Computational Modeling : Apply density functional theory (DFT) to assess solvation effects on transition states .
  • Statistical Analysis : Use ANOVA to evaluate significance of environmental factors (pH, solvent polarity) on reaction outcomes .

Q. What strategies improve the stability of this compound in biological assays without compromising functionality?

  • Methodological Answer :

  • PEGylation Optimization : Introduce branched PEG architectures to reduce aggregation .
  • Encapsulation : Use liposomes or polymeric nanoparticles to shield this compound from enzymatic degradation .
  • Activity Monitoring : Track bioactivity via fluorescence quenching assays post-stability testing .

Q. How do researchers design experiments to study this compound’ role in drug delivery systems?

  • Methodological Answer :

  • In Vitro/In Vivo Integration :
Parameter Approach
Drug Loading EfficiencyUV-Vis quantification after dialysis
Release KineticsFranz diffusion cells with HPLC monitoring
BiocompatibilityMTT assays on cell lines (e.g., HEK293)
  • Framework Alignment : Apply PICOT (Population: cancer cells; Intervention: this compound conjugate; Comparison: free drug; Outcome: enhanced bioavailability) .

Q. What statistical methods validate the homogeneity of this compound batches in large-scale studies?

  • Methodological Answer :

  • Multivariate Analysis : Principal component analysis (PCA) to cluster batch data (NMR, GPC) .
  • Control Charts : Track PDIs and yield ranges across batches; exclude outliers exceeding ±2σ .
  • Blinding : Use third-party labs for independent validation to reduce bias .

Data Contradiction and Cross-Disciplinary Analysis

Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from ≥10 studies; assess heterogeneity via I² statistics .
  • Experimental Replication : Reproduce high-impact studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .
  • Source Evaluation : Exclude studies using non-pharmaceutical-grade PEG or outdated characterization methods .

Q. What interdisciplinary approaches combine this compound with nanomaterials or computational models?

  • Methodological Answer :

  • Hybrid Systems : Conjugate this compound with gold nanoparticles; characterize via TEM and DLS .
  • Molecular Dynamics (MD) : Simulate PEG chain conformations in aqueous environments (GROMACS/AMBER) .
  • Ethical Review : Ensure compliance with nanomaterial safety guidelines (e.g., OECD TG 318) .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques for this compound

Technique Parameter Analyzed Acceptance Criteria
NMREnd-group functionalityδ 3.0-3.2 ppm (Ms group)
GPCMolecular weight distributionPDI < 1.2
HPLCPurity≥95% by area

Table 2 : Frameworks for Research Design

Framework Application to this compound
FINEREnsure feasibility (lab resources), novelty (new conjugates)
PECOPopulation: In vitro models; Exposure: this compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.